molecular formula C9H11NO4 B14849511 (2,6-Dimethoxypyridin-4-YL)acetic acid

(2,6-Dimethoxypyridin-4-YL)acetic acid

Cat. No.: B14849511
M. Wt: 197.19 g/mol
InChI Key: VUNXQFOQWKLXTF-UHFFFAOYSA-N
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Description

(2,6-Dimethoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and an acetic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxypyridin-4-YL)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxypyridine.

    Acetylation: The 2,6-dimethoxypyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid group at the 4 position.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The acetic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dihydroxypyridin-4-YL)acetic acid, while reduction of the acetic acid group can produce (2,6-dimethoxypyridin-4-YL)ethanol.

Scientific Research Applications

(2,6-Dimethoxypyridin-4-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Lacks the acetic acid group, making it less versatile in certain applications.

    4-Acetyloxypyridine: Lacks the methoxy groups, affecting its reactivity and interactions.

    2,6-Dihydroxypyridin-4-YL)acetic acid: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different chemical properties.

Uniqueness

(2,6-Dimethoxypyridin-4-YL)acetic acid is unique due to the presence of both methoxy and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2,6-dimethoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(5-9(11)12)4-8(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

VUNXQFOQWKLXTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)CC(=O)O

Origin of Product

United States

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